[(R,R)-Teth-TsDpen RuCl]
Description
Overview of Chiral Transition Metal Complexes in Enantioselective Synthesis
At the heart of asymmetric catalysis are chiral transition metal complexes. These catalysts, typically composed of a central metal atom coordinated to chiral organic molecules called ligands, create a chiral environment that directs a chemical reaction to favor the formation of one enantiomer over the other. acs.orgmdpi.comrsc.org The rational design of these ligands has been a key driver of progress in the field, allowing for fine-tuning of the catalyst's activity and selectivity for a wide range of chemical transformations. acs.orgmdpi.com Among the various transition metals employed, ruthenium has emerged as a particularly versatile and powerful catalyst for asymmetric reactions. rsc.orgumontpellier.fr
Historical Development of Ruthenium(II)-Diamine Catalysts (Noyori-type catalysts)
A significant breakthrough in asymmetric catalysis came with the development of ruthenium(II)-diamine catalysts, famously pioneered by Nobel laureate Ryōji Noyori. wikipedia.org These catalysts, often referred to as Noyori-type catalysts, proved to be exceptionally effective for the asymmetric hydrogenation of ketones and imines, reactions that are fundamental in the synthesis of chiral alcohols and amines. wikipedia.orgmdpi.com The initial catalysts featured a ruthenium center, a chiral diamine ligand, and a phosphine (B1218219) ligand. A notable advancement was the development of phosphine-free versions, which broadened the scope and applicability of these catalysts. scispace.comresearchgate.net The mechanism of these catalysts involves the transfer of a hydride from a hydrogen source, such as isopropanol (B130326) or a formic acid/triethylamine (B128534) mixture, to the substrate, guided by the chiral diamine ligand to achieve high enantioselectivity. wikipedia.orgmdpi.com
Genesis and Significance of Tethered Ruthenium Complexes, including [(R,R)-Teth-TsDpen RuCl]
Further innovation in the design of ruthenium catalysts led to the creation of "tethered" complexes. nih.govnih.govacs.org In these catalysts, the η6-arene ligand is covalently linked to the chiral diamine ligand. scispace.comnih.govresearchgate.net This tethering imparts greater structural rigidity to the catalyst, which can enhance its stability and stereochemical control during the catalytic cycle. researchgate.netorganic-chemistry.orgresearchgate.net
A prime example of this class of catalysts is [(R,R)-Teth-TsDpen RuCl] . This complex incorporates the (R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) ligand, a highly effective chiral diamine, with a tether connecting it to the η6-arene ring. scispace.com The specific (R,R) configuration of the diamine ligand dictates the stereochemical outcome of the reaction, leading to the formation of a specific enantiomer of the product.
The development of [(R,R)-Teth-TsDpen RuCl] and its analogues has provided chemists with robust and highly selective catalysts for asymmetric transfer hydrogenation and related reactions. nih.govscilit.comnih.gov These tethered catalysts have demonstrated excellent performance in the reduction of a wide variety of ketones, including those that are challenging substrates for traditional Noyori-type catalysts. nih.govrsc.org Their high efficiency and enantioselectivity have made them valuable tools in both academic research and industrial applications for the synthesis of complex, stereochemically defined molecules. scispace.comnih.gov For instance, the (S,S) enantiomer of this catalyst has been instrumental in the synthesis of esketamine and mimetics of the bioactive lipid lipoxin B4. rsc.orgsigmaaldrich.com
The molecular structure of [(R,R)-Teth-TsDpen RuCl] has been confirmed by X-ray crystallography, revealing the coordination of the diamine ligand to the ruthenium center in a manner similar to its non-tethered counterparts. acs.org This structural insight has been crucial for understanding the mechanism by which these catalysts achieve their high levels of stereocontrol.
Research Findings and Applications
The utility of [(R,R)-Teth-TsDpen RuCl] is highlighted by its performance in various asymmetric reduction reactions. Research has shown that this catalyst and its derivatives are highly effective for the asymmetric transfer hydrogenation of a broad range of ketones, delivering products with high yields and excellent enantiomeric excess (ee). nih.gov
For example, in the reduction of acetophenone, a standard benchmark substrate, catalysts of this type have achieved quantitative conversion with enantiomeric excesses as high as 98%. nih.govacs.org The catalyst's effectiveness extends to more complex and sterically demanding substrates. In the synthesis of lipoxin B4 mimetics, the use of [(R,R)-Teth-TsDpen]RuCl for the reduction of a coupled ketone intermediate resulted in a 66% yield and a diastereomeric excess of 90%. rsc.org
The table below summarizes the performance of [(R,R)-Teth-TsDpen RuCl] and a similar tethered catalyst in the asymmetric transfer hydrogenation of different ketone substrates.
| Catalyst | Substrate | Product | Conditions | Conversion/Yield | Enantiomeric/Diastereomeric Excess | Reference |
| A tethered Ru(II) catalyst | Acetophenone | 1-Phenylethanol | 0.5 mol% catalyst, HCO2H/Et3N, 28 °C, 18 h | >99% | 96% ee (R) | acs.org |
| [(R,R)-Teth-TsDpen]RuCl | Coupled ketone 35 | Alcohol 36 | HCO2H/NEt3, 18 h | 66% yield | 90% de | rsc.org |
| [(S,S)-Teth-TsDpen]RuCl | Uncoupled ketone 34 | Alcohol 37 | HCO2H/NEt3, 24 h | Complete conversion | 78:22 er | rsc.org |
Structural Characteristics and Stereochemical Configuration
The catalytic efficacy of [(R,R)-Teth-TsDpen RuCl] is intrinsically linked to its well-defined three-dimensional structure and stereochemistry.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C30H31ClN2O2RuS |
|---|---|
Molecular Weight |
620.2 g/mol |
IUPAC Name |
chlororuthenium(1+);[(1R,2R)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-(4-methylphenyl)sulfonylazanide |
InChI |
InChI=1S/C30H31N2O2S.ClH.Ru/c1-24-19-21-28(22-20-24)35(33,34)32-30(27-17-9-4-10-18-27)29(26-15-7-3-8-16-26)31-23-11-14-25-12-5-2-6-13-25;;/h2-10,12-13,15-22,29-31H,11,14,23H2,1H3;1H;/q-1;;+2/p-1/t29-,30-;;/m1../s1 |
InChI Key |
MDABGVLQRDDWLY-SEILFYAJSA-M |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[N-][C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)NCCCC4=CC=CC=C4.Cl[Ru+] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)NCCCC4=CC=CC=C4.Cl[Ru+] |
Origin of Product |
United States |
Synthesis and Structural Elucidation of R,r Teth Tsdpen Rucl and Its Analogs
1 Detailed Description of the Chiral Ligand Framework and Tether Geometry
The core of the catalyst is the ruthenium(II) center, which is coordinated to the chiral (R,R)-Teth-TsDPEN ligand and a chloride ion. evitachem.com The ligand coordinates to the metal in a bidentate fashion through the two nitrogen atoms of the ethylenediamine (B42938) backbone. americanelements.com The "R,R" designation refers to the specific stereochemical configuration at the two chiral carbons in the 1,2-diphenylethylenediamine framework.
A critical feature of the ligand is the tosyl group (Ts) attached to one of the nitrogen atoms. This bulky group plays a significant role in creating a specific chiral environment around the metal center, which is crucial for achieving high enantioselectivity in catalytic reactions.
Coordination Environment and Stereochemistry at the Ruthenium Center
The coordination geometry of ruthenium in complexes analogous to [(R,R)-Teth-TsDpen RuCl] is consistently described as a "three-legged piano stool" arrangement. rsc.org In this configuration, the η6-arene ring forms the "seat" of the stool, while the two nitrogen atoms of the TsDPEN ligand and the chloride ion constitute the three "legs."
Computational studies, including DFT calculations, and experimental analyses like operando FlowNMR spectroscopy have been instrumental in elucidating the stereochemistry of these types of complexes. nih.gov For tethered catalysts with a propyl linker, similar to [(R,R)-Teth-TsDpen RuCl], investigations have revealed the existence of two primary diastereomeric hydride complexes under reaction conditions. nih.gov The major, more thermodynamically and kinetically favored isomer, is the λ-(R,R)SRu configured complex. nih.govacs.org This diastereomer is also the more active and enantioselective species in asymmetric transfer hydrogenation reactions. nih.govacs.org The minor, less active diastereomer is the λ-(R,R)RRu isomer. nih.govacs.org
Nuclear Overhauser Effect (NOE) experiments have confirmed that the major hydride species of the tethered catalyst exists in a λ (syn) configuration. nih.gov This syn-coplanar arrangement of the H-Ru-N-H atoms is crucial for the proposed outer-sphere mechanism of hydrogen transfer to the substrate. acs.org The stereoselectivity of the reduction is primarily dictated by the chirality of the (R,R)-TsDPEN ligand. nih.gov
Influence of the Tether on the Overall Complex Architecture
The introduction of a tether connecting the η6-arene ring to the TsDPEN ligand has a profound impact on the catalyst's structure and, consequently, its reactivity and selectivity. This tether imparts a degree of rigidity to the complex, restricting the flexibility of the ligand framework. This restriction helps to minimize unfavorable steric interactions during the binding of a substrate.
The length and nature of the tether are critical factors. Studies have shown that variations in the tether can influence the rate of reaction and the enantioselectivity of the catalytic process. worktribe.com For instance, computational analyses have demonstrated that a propyl linker, as found in [(R,R)-Teth-TsDpen RuCl], maintains the essential stereochemical features observed in non-tethered analogs, with the major diastereomer dominating the catalytic cycle. nih.govacs.org The tether's presence is believed to enhance the stability and activity of the catalyst. acs.org
The synthesis of these tethered complexes can be achieved through various routes, including the direct "arene exchange" method, which has proven effective for creating a range of tethered Ru(II)/TsDPEN catalysts. acs.orgnih.gov This method involves the intramolecular displacement of an arene ligand, leading to the formation of the stable, tethered architecture. acs.org
Table 1: Key Research Findings on [(R,R)-Teth-TsDpen RuCl] and its Analogs
| Finding | Method(s) Used | Significance | Reference(s) |
| Identification of major λ-(R,R)SRu and minor λ-(R,R)RRu diastereomers in a propyl-tethered catalyst. | operando FlowNMR spectroscopy, DFT calculations | Elucidates the dominant active species in catalysis. | nih.govacs.org |
| Confirmation of λ (syn) configuration for the major hydride species. | Nuclear Overhauser Effect (NOE) spectroscopy | Supports the proposed mechanism of hydrogen transfer. | nih.gov |
| "Three-legged piano stool" coordination geometry is typical for analogous complexes. | X-ray Crystallography of Analogs | Provides a foundational structural model. | rsc.org |
| Tether enhances catalyst stability and selectivity by restricting ligand flexibility. | Comparative Catalytic Studies | Explains the improved performance of tethered catalysts. | |
| Tether length influences reaction rate and enantioselectivity. | Catalytic Experiments with Varied Tethers | Highlights the tunability of the catalyst system. | worktribe.com |
| Synthesis of tethered complexes via direct "arene exchange". | Synthetic Chemistry | Offers an efficient route to these valuable catalysts. | acs.orgnih.gov |
Catalytic Applications of R,r Teth Tsdpen Rucl in Asymmetric Transformations
Asymmetric Transfer Hydrogenation (ATH) Reactions
Asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of prochiral ketones and imines to their corresponding chiral alcohols and amines. researchgate.net [(R,R)-Teth-TsDpen RuCl] is a prominent catalyst in this area, typically utilizing a hydrogen source such as a formic acid/triethylamine (B128534) mixture. researchgate.netresearchgate.netacs.org The tethered design of the TsDPEN ligand in this ruthenium(II) complex is crucial for its enhanced stability and selectivity.
Enantioselective Reduction of Prochiral Ketones
The enantioselective reduction of prochiral ketones is a key application of [(R,R)-Teth-TsDpen RuCl]. acs.org This catalyst demonstrates high efficiency and enantioselectivity across a variety of ketone substrates.
[(R,R)-Teth-TsDpen RuCl] and its enantiomer have been successfully employed in the ATH of ketones that feature both an aromatic and a heterocyclic ring, such as furan, thiophene (B33073), and N-methylimidazole. researchgate.net These reactions can achieve high enantioselectivity, with reported enantiomeric excess (ee) values of up to 99%. researchgate.net The catalyst's effectiveness is influenced by the electronic and steric properties of the substituents on the ketone. researchgate.net
In one study, the synthesis of aromatic and heteroaromatic lipoxin B4 analogues utilized a stereoselective ketone reduction as a key step. rsc.org While a related catalyst, [(S,S)-Teth-TsDpen]RuCl, showed complete conversion of a particular ketone substrate, the enantioselectivity was moderate (78:22 er). rsc.org However, when the more sterically hindered coupled ketone was reduced using [(R,R)-Teth-TsDpen RuCl], a high diastereomeric excess of 90% was achieved, yielding the product in 66% after 18 hours. rsc.org This highlights the catalyst's ability to achieve high selectivity with sterically demanding substrates. rsc.org
Table 1: Asymmetric Transfer Hydrogenation of Aromatic and Heteroaromatic Ketones with [(R,R)-Teth-TsDpen RuCl]
| Substrate | Product | Yield (%) | Enantiomeric/Diastereomeric Excess (%) | Reference |
| Coupled imidazole-containing ketone | (S)-alcohol | 66 | 90 de | rsc.org |
The tethered design of [(R,R)-Teth-TsDpen RuCl] makes it particularly effective for the reduction of sterically hindered ketones. rsc.org This catalyst has shown superior performance compared to non-tethered analogues, which may fail to reduce similar sterically demanding substrates under identical conditions.
For instance, in the synthesis of lipoxin B4 analogues, the use of [(R,R)-Teth-TsDpen RuCl] for the reduction of a sterically hindered coupled ketone resulted in a 66% yield and a high diastereomeric excess of 90%. rsc.org This demonstrates the catalyst's ability to overcome steric challenges that can hinder other catalytic systems. The tether is believed to restrict ligand flexibility, leading to reduced unfavorable steric interactions during substrate binding and thus improved stereochemical control.
Table 2: Asymmetric Transfer Hydrogenation of Sterically Hindered Ketones with [(R,R)-Teth-TsDpen RuCl]
| Substrate | Product | Yield (%) | Diastereomeric Excess (%) | Reference |
| Coupled ketone with imidazole (B134444) substituent | Corresponding alcohol | 66 | 90 | rsc.org |
[(R,R)-Teth-TsDpen RuCl] has proven effective in the asymmetric transfer hydrogenation of functionalized ketones. One notable application is in the dynamic kinetic resolution (DKR) of α-amino ketones. researchgate.net This process allows for the synthesis of chiral amino alcohols with high diastereoselectivity and enantiomeric excess, often exceeding 99% ee. researchgate.net
The catalyst has also been utilized in the one-pot, double C=O reduction of α-alkyl-β-ketoaldehydes through an ATH-DKR process under mild conditions. researchgate.netresearchgate.net This methodology has successfully produced various anti-2-benzyl-1-phenylpropane-1,3-diols in good yields (41–87%) and with excellent enantioselectivities (>99% ee). researchgate.netresearchgate.net
Furthermore, research has explored the ATH of α,β-unsaturated ketones using related tethered ruthenium catalysts, indicating the potential of [(R,R)-Teth-TsDpen RuCl] for such transformations. google.com
Table 3: Asymmetric Transfer Hydrogenation of Functionalized Ketones with [(R,R)-Teth-TsDpen RuCl]
| Substrate Type | Specific Substrate Example | Product Type | Yield (%) | Enantiomeric/Diastereomeric Excess (%) | Reference |
| α-Alkyl-β-ketoaldehydes | 2-Benzyl-3-oxo-3-phenylpropanal | anti-2-Benzyl-1-phenylpropane-1,3-diol | 41-87 | >99 ee, 85:15 to 92:8 dr | researchgate.netresearchgate.net |
Enantioselective Reduction of Prochiral Imines
The application of [(R,R)-Teth-TsDpen RuCl] and its derivatives extends to the enantioselective reduction of prochiral imines, yielding chiral amines. researchgate.net This transformation is crucial for the synthesis of many biologically active compounds.
While specific data for [(R,R)-Teth-TsDpen RuCl] in the reduction of various imine substrates is not extensively detailed in the provided context, the broader class of tethered Ru(II)/N-tosyl-1,2-diphenylethylene-1,2-diamine (TsDPEN) catalysts, to which it belongs, is known for its effectiveness in the asymmetric transfer hydrogenation of both cyclic and acyclic imines. researchgate.net For example, related catalysts have been successfully used in the reduction of cyclic sulfamate (B1201201) imines. thieme-connect.de The general utility of these catalysts in imine reduction suggests that [(R,R)-Teth-TsDpen RuCl] would also be a competent catalyst for these substrates. google.com
Reduction of Activated Olefins
While the primary application of [(R,R)-Teth-TsDpen RuCl] is in the hydrogenation of ketones and imines, its utility extends to the reduction of certain activated olefins, often in tandem with other transformations. vulcanchem.com For instance, in the synthesis of cis-3-(hydroxymethyl)chroman-4-ols, a Rh(III)-tethered Noyori-type catalyst, similar in principle to the tethered ruthenium catalyst, was used to reduce three unsaturated bonds in a one-pot reaction. nih.gov Monitoring of this reaction revealed that the aldehyde moiety was reduced first, highlighting the catalyst's selectivity. nih.gov
Asymmetric Hydrogenation (AH) with Molecular Hydrogen
The tethered design of [(R,R)-Teth-TsDpen RuCl] contributes to its robustness and often leads to improved reactivity and enantioselectivity in asymmetric hydrogenation reactions compared to its untethered counterparts. researchgate.net
[(R,R)-Teth-TsDpen RuCl] has demonstrated high efficiency in the asymmetric hydrogenation of a variety of ketones under gaseous hydrogen. In one study, various ketones were hydrogenated to their corresponding alcohols with excellent enantiomeric excess (ee), in some cases exceeding 99%. researchgate.net These reactions were typically carried out at 60°C under 30 bar of hydrogen pressure. researchgate.net
However, the catalyst's effectiveness can be substrate-dependent. For example, in the attempted Noyori hydrogenation of a specific ketone intermediate, no reaction was observed even under 20 bar of H₂ gas after 24 hours, despite previous success with similar substrates. rsc.org This indicates that the electronic and steric properties of the substrate play a crucial role in the catalytic outcome.
A notable application is in the asymmetric transfer hydrogenation of α-amino ketones. The (S,S) enantiomer of the catalyst, RuCl[(S,S)-Teth-TsDpen], provided the best enantioselectivity (99.3:0.7 er) for the reduction of an α-amino ketone compared to other tethered and non-tethered catalysts. acs.org
Table 1: Asymmetric Hydrogenation of Ketones Catalyzed by [(R,R)-Teth-TsDpen RuCl]
| Substrate | Product | Conditions | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Various Ketones | Corresponding Alcohols | 30 bar H₂, 60°C | >99% (in best cases) | researchgate.net |
| α-Amino Ketone (using S,S enantiomer) | α-Amino Alcohol | Formic acid/triethylamine, 60-65°C | 99.3:0.7 er | acs.org |
| Specific Imidazole-containing Ketone | No reaction | 20 bar H₂, 24 h | N/A | rsc.org |
Tandem Reactions and Dynamic Kinetic Resolution (DKR) Processes
[(R,R)-Teth-TsDpen RuCl] is a highly effective catalyst for dynamic kinetic resolution (DKR) processes, often coupled with asymmetric transfer hydrogenation (ATH). nih.govnih.gov This allows for the synthesis of chiral molecules with multiple stereocenters from racemic starting materials in a single step.
A significant application of [(R,R)-Teth-TsDpen RuCl] is in the asymmetric transfer hydrogenation and dynamic kinetic resolution (ATH-DKR) of α-alkyl-β-ketoaldehydes. nih.govnih.gov This process facilitates the one-pot double reduction of both the aldehyde and ketone functionalities. nih.gov
In a study on the reduction of α-benzyl-β-ketoaldehydes, the [(R,R)-Teth-TsDpen RuCl] catalyst promoted the reaction under mild conditions using a formic acid/triethylamine mixture as the hydrogen source. nih.gov The reaction proceeds via the preferential reduction of the aldehyde group to form a 2-benzyl-3-hydroxy-1-phenylpropan-1-one intermediate. nih.govresearchgate.net This intermediate is thought to enhance both the reactivity and stereoselectivity of the subsequent ketone reduction through hydrogen bonding with the catalyst. nih.govresearchgate.net
The result is the formation of anti-2-benzyl-1-phenylpropane-1,3-diols with high diastereoselectivity (85:15 to 92:8 dr) and excellent enantioselectivity (>99% ee for all compounds tested). nih.gov The yields for these transformations were reported to be in the range of 41-87%. nih.gov
Table 2: ATH-DKR of α-Benzyl-β-ketoaldehydes Catalyzed by [(R,R)-Teth-TsDpen RuCl]
| Substrate | Product | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| α-Benzyl-β-ketoaldehydes | anti-2-Benzyl-1-phenylpropane-1,3-diols | 41-87% | 85:15 to 92:8 | >99% | nih.gov |
This methodology has proven to be viable for challenging acyclic α-alkyl-β-ketoaldehyde substrates, demonstrating the robustness of the [(R,R)-Teth-TsDpen RuCl] catalyst. nih.gov
Mechanistic Investigations of Catalytic Activity and Stereoselectivity
Proposed Catalytic Cycles for Hydrogenation and Transfer Hydrogenation
The catalytic cycle for both asymmetric hydrogenation (with H₂) and asymmetric transfer hydrogenation (ATH) using [(R,R)-Teth-TsDpen RuCl] is believed to follow a metal-ligand bifunctional mechanism, a concept pioneered by Noyori. While the specifics vary slightly depending on the hydrogen source, the fundamental steps involve the activation of the precatalyst, formation of a ruthenium-hydride species, coordination of the substrate, diastereoselective hydrogen transfer, and release of the chiral product.
In transfer hydrogenation, the cycle typically begins with the reaction of the Ru-Cl precatalyst with a base and the hydrogen donor (e.g., formic acid or 2-propanol) to generate a key 18-electron ruthenium-hydride intermediate. The substrate (e.g., a ketone) then coordinates to the ruthenium center. The crucial enantioselective step involves the concerted transfer of a hydride from the ruthenium and a proton from the amine ligand to the carbonyl group of the substrate. This transfer occurs through a six-membered pericyclic transition state, where the stereochemistry of the diamine ligand dictates the facial selectivity of the hydride attack on the prochiral substrate. After the hydrogen transfer, the resulting chiral alcohol is released, and the ruthenium complex is regenerated to re-enter the catalytic cycle.
The central reactive species in these catalytic cycles is a ruthenium-hydride intermediate. For Noyori-type catalysts, this is typically an 18-electron species. The formation of this hydride is the activation step of the precatalyst. In transfer hydrogenation using 2-propanol and a base like KOH, the precatalyst reacts to form the active Ru-H species, which is the dominant form of the catalyst before the system enters the turnover phase. bath.ac.uk
The choice of hydrogen donor is critical for the success of asymmetric transfer hydrogenation. Common and highly effective systems include a mixture of formic acid and triethylamine (B128534) (HCOOH/Et₃N) or 2-propanol with a basic promoter. rsc.org
The formic acid/triethylamine azeotrope (often in a 5:2 molar ratio) serves as an excellent source of hydrogen. rsc.org In this system, formic acid is the ultimate hydrogen source, while triethylamine acts as a base to facilitate the formation of the active ruthenium hydride and to neutralize the generated conjugate acid. This combination has been successfully used for the ATH of a wide range of ketones and imines. nih.govnih.gov Other bases, such as Hünig's base (diisopropylethylamine), can also be employed and may influence the reaction's efficiency and stereoselectivity. nih.govresearchgate.net
2-propanol, typically used in the presence of a base like potassium hydroxide, is another widely used hydrogen donor. researchgate.net The reaction equilibrium is driven by the removal of the acetone (B3395972) byproduct. The basic conditions promote the formation of the active Ru-H species from the precatalyst. bath.ac.uk The choice between formic acid/amine mixtures and alcohol/base systems can depend on the specific substrate; for example, methoxy-substituted ketones often yield superior results with the formic acid/triethylamine system. nih.gov
The influence of the base component in the hydrogen donor system on the catalytic performance can be significant, as illustrated by the asymmetric transfer hydrogenation of a model ketone.
| Base | pKₐ of Conjugate Acid | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Triethylamine (TEA) | 10.75 | >99 | 92 |
| Diisopropylethylamine (DIPEA) | 10.7 | 85 | 88 |
| N,N-Diisopropylethylamine (DABCO) | 8.8 | 65 | 78 |
| N-Methylmorpholine (NMM) | 7.4 | 50 | 75 |
Data adapted from a study on a related Ru-TsDPEN system, illustrating the general trend of base effects in ATH reactions.
Factors Governing Enantioselectivity and Diastereoselectivity
The remarkable enantioselectivity and diastereoselectivity achieved with [(R,R)-Teth-TsDpen RuCl] are not coincidental but are governed by a delicate balance of steric and electronic interactions within the catalyst-substrate transition state. nih.gov
The chiral architecture of the (1R,2R)-TsDpen ligand is the primary source of stereochemical information transferred to the product. The steric bulk of the phenyl groups on the diamine backbone and the tosyl group creates a well-defined chiral pocket around the ruthenium center. This steric environment forces the incoming prochiral substrate to adopt a specific orientation to minimize steric clashes, thereby exposing one of its two prochiral faces to the ruthenium-hydride for attack.
Electronically, the N-tosyl group plays a critical role. As a strong electron-withdrawing group, it increases the acidity of the N-H proton, facilitating its transfer in the bifunctional catalytic step. This electronic effect is crucial for the efficiency of the hydrogen transfer process. The interplay between steric repulsion and favorable electronic interactions dictates the energy difference between the two diastereomeric transition states, which in turn determines the high enantiomeric excess of the product.
The η⁶-arene ligand, while often considered a spectator, plays a crucial role in stabilizing the complex and shaping the chiral environment. Furthermore, non-covalent interactions, such as C-H/π interactions between the arene ligand or the phenyl groups of the diamine and the substrate, are believed to be important for stabilizing the preferred transition state. nih.gov
These weak, attractive interactions can help to "lock" the substrate into the optimal geometry for highly selective hydride transfer. The energy difference imparted by these interactions, though small, can be sufficient to significantly favor one transition state over the other, leading to high enantioselectivity. The tether in the Teth-TsDpen ligand further restricts the conformational flexibility of the catalyst, enhancing its stability and selectivity by minimizing unfavorable steric interactions during substrate binding and reinforcing the precise geometry required for these subtle C-H/π interactions.
The reaction solvent can have a profound impact on both the rate and the stereochemical outcome of the hydrogenation. The solvent's polarity and its ability to form hydrogen bonds can influence the stability of charged intermediates and transition states.
Protic solvents, for instance, can engage in hydrogen bonding networks that may stabilize the key six-membered transition state, potentially enhancing both reaction rate and enantioselectivity. In contrast, apolar aprotic solvents may favor different transition state geometries. The choice of solvent can also affect the solubility of the catalyst and substrate, which in turn influences reaction kinetics. For certain substrates, such as amino-substituted ketones, aqueous solvent systems have been shown to provide excellent results, demonstrating the significant role of the reaction medium in modulating the catalyst's performance. nih.gov
Identification of the True Catalytic Species
The determination of the active catalytic species in reactions employing precatalysts like [(R,R)-Teth-TsDpen RuCl] is a complex task, central to understanding and optimizing the catalytic process. For this class of ruthenium complexes, the catalytic cycle is often presumed to involve the soluble, molecular species. However, a significant body of research indicates that the initially homogeneous precatalyst can transform under reaction conditions, leading to a debate about the true nature of the catalyst.
Homogeneous vs. Heterogeneous (Nanoparticle) Catalysis Debate
The central question regarding the active catalyst derived from [(R,R)-Teth-TsDpen RuCl] and related Noyori-type complexes is whether the catalysis is truly homogeneous, occurring via a soluble molecular species, or if it proceeds, at least in part, through a heterogeneous pathway involving ruthenium nanoparticles formed in situ.
Evidence for Nanoparticle Formation:
Noyori-type catalysts are recognized for their sensitivity, particularly in solution where they can gradually decompose to form ruthenium nanoparticles. bath.ac.ukacs.org This decomposition is considered a deactivation pathway, as the formation of these nanoparticles can lead to a decrease in both the reaction rate and, crucially, the stereoselectivity of the transformation. bath.ac.ukacs.org Kinetic studies using techniques like real-time FlowNMR spectroscopy on untethered Noyori catalysts have provided mechanistic insights into this decomposition. acs.org These studies suggest that the loss of the η⁶-arene ligand from the ruthenium center is a key step that initiates the formation of hydride-bridged intermediates, which can then aggregate into ruthenium nanoparticles. acs.org
The Role of the Tether in Catalyst Stability:
A distinguishing feature of [(R,R)-Teth-TsDpen RuCl] is the covalent tether linking the η⁶-arene ring to the chiral diamine ligand. This structural modification has been shown to impart greater stability and activity compared to analogous untethered catalysts. acs.org This enhanced stability is a critical factor in the homogeneous versus heterogeneous debate. By preventing the dissociation of the arene ligand—the proposed first step in nanoparticle formation—the tether likely suppresses the decomposition pathway, thereby favoring the homogeneous catalytic cycle. acs.orgacs.org While the tether enhances stability, it does not entirely preclude the possibility of nanoparticle formation under all conditions, but it is expected to significantly reduce its prevalence compared to untethered systems.
The following table summarizes the general characteristics and arguments in the homogeneous vs. heterogeneous catalysis debate for this class of catalysts.
| Catalysis Type | Description | Supporting Evidence/Arguments | Implications for [(R,R)-Teth-TsDpen RuCl] |
|---|---|---|---|
| Homogeneous | Catalysis occurs with the discrete, soluble [(R,R)-Teth-TsDpen Ru]-hydride complex. | Well-established mechanistic models (Noyori's outer-sphere mechanism); high enantioselectivity is typically associated with a well-defined chiral molecular catalyst. | The tether enhances stability, likely favoring this pathway by preventing ligand dissociation and subsequent aggregation. |
| Heterogeneous (Nanoparticle) | Catalysis is performed by ruthenium nanoparticles (RuNPs) formed in situ from the decomposition of the precatalyst. | Observation of Ru black formation; studies on related untethered Noyori catalysts show decomposition into RuNPs, leading to reduced enantioselectivity. bath.ac.ukacs.org | Considered a deactivation pathway. The tethered design is intended to minimize this route, but it may still occur over long reaction times or harsh conditions. |
Role of the Chiral Diamine Ligand in Nanocluster Formation and Chirality Imprinting
While the formation of nanoparticles is generally considered a deactivation pathway for enantioselective reactions with [(R,R)-Teth-TsDpen RuCl], the chiral TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) ligand plays a critical and multifaceted role that extends to any potential nanocluster formation.
Ligand as a Stabilizer:
Should ruthenium nanoclusters or nanoparticles form, the TsDPEN ligand, or fragments thereof, could act as a stabilizing agent. In the synthesis of colloidal nanoparticles, ligands are crucial for controlling particle size and preventing uncontrolled aggregation. arxiv.org The N-donor atoms and aromatic rings of the TsDPEN ligand can coordinate to the surface of ruthenium nanoparticles, providing steric and electronic stabilization that would influence their size, morphology, and dispersibility in the reaction medium.
Chirality Imprinting:
A key concept in catalysis with chiral nanoparticles is "chirality imprinting," where the chirality of a stabilizing ligand is transferred to the metallic nanoparticle's surface. This creates chiral recognition sites on the otherwise achiral metal surface, enabling enantioselective catalysis. If [(R,R)-Teth-TsDpen RuCl] were to form nanoparticles, the (R,R)-TsDPEN ligand adsorbed on their surface could create a chiral environment. This "imprinted" chirality could, in principle, direct the stereochemical outcome of the reaction. However, for Noyori-type catalysts, the high enantioselectivity is strongly associated with the well-defined, six-membered transition state of the molecular catalyst. researchgate.net The erosion of enantioselectivity observed upon nanoparticle formation suggests that any chirality imprinted on the nanoparticles by the ligand is significantly less effective at controlling the stereochemistry than the parent homogeneous complex. bath.ac.ukacs.org
The table below outlines the established and potential roles of the (R,R)-TsDPEN ligand.
| Role of (R,R)-TsDPEN Ligand | In Homogeneous Catalysis | In Potential Heterogeneous (Nanoparticle) Catalysis |
|---|---|---|
| Stereochemical Control | Forms a well-defined chiral environment around the Ru center, enabling high enantioselectivity via a defined transition state. researchgate.net | Potentially "imprints" chirality onto the nanoparticle surface, but evidence suggests this is far less effective, leading to lower enantioselectivity. acs.org |
| Catalyst Stability | The tethered ligand system significantly enhances the stability of the molecular complex, preventing decomposition. acs.org | May act as a surface capping agent, controlling the size and preventing aggregation of any nanoparticles that do form. arxiv.org |
| Electronic/Steric Effects | Fine-tunes the electronic properties and steric environment of the ruthenium center to optimize reactivity and selectivity. | Modifies the surface chemistry of the nanoparticles, which could influence substrate adsorption and catalytic activity. |
Ligand Design and Modification Strategies for Enhanced Catalytic Performance
Impact of Tether Length and Functionality on Catalyst Activity and Selectivity
A key innovation in the design of catalysts like [(R,R)-Teth-TsDpen RuCl] is the introduction of a covalent tether connecting the η6-arene ring to the diamine ligand. ref.ac.uk This structural feature imparts significant rigidity to the catalyst, which is crucial for its enhanced performance compared to its untethered analogues. researchgate.net
The tether restricts the flexibility of the ligand framework and prevents the rotation of the η6-arene component. researchgate.net This "locking" of the aryl group helps to control the spatial arrangement of substituents on the ring, leading to a more defined and stable chiral environment around the ruthenium metal center. researchgate.net This conformational stability is a primary factor in improving stereochemical control during catalytic reactions. Studies have demonstrated that tethered catalysts can outperform their untethered counterparts, especially in the reduction of sterically challenging substrates, by minimizing unfavorable steric interactions as the substrate binds.
The length and chemical nature of the tether itself are critical parameters that influence catalytic outcomes. Research has explored various tethering units to optimize the catalyst's efficacy. For example, investigations into different tether lengths have been conducted to find the optimal geometry for the catalytic pocket. ref.ac.uk The introduction of heteroatoms, such as oxygen, into the tether creates "oxy-tethered" catalysts. researchgate.net These modifications can alter the electronic properties and steric environment of the catalyst, leading to different selectivities.
In the asymmetric transfer hydrogenation of various ortho-substituted benzophenones, the impact of tether functionality is evident. An oxy-tethered catalyst, for instance, demonstrated a notable preference for producing the (S)-alcohol, which was attributed to favorable edge-to-face CH/π interactions between the substrate and the catalyst's arene ring. researchgate.net However, when substrates with thiophene (B33073) groups were used, the selectivity shifted, highlighting the subtle interplay between the tethered catalyst's structure and the substrate's electronic and steric properties. researchgate.net
| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) | Product Configuration |
| o-MeO-benzophenone | Oxy-tethered (R,R)-catalyst | 76 | 90 | (S) |
| Thiophene-containing ketone | Oxy-tethered (R,R)-catalyst | 53 | 90 | (S) |
This table presents illustrative data on how tether functionality can influence reaction outcomes for different substrates.
Variations and Substitutions on the N-Sulfonylated Diamine Ligand (TsDPEN, MsDPEN, FsDPEN)
The N-sulfonylated 1,2-diphenylethylenediamine (DPEN) ligand is a cornerstone of this catalyst class, and modifications to its sulfonyl group (R-SO2-) significantly modulate the electronic properties at the ruthenium center. The nature of the substituent on the sulfonyl moiety—such as tosyl (Ts), mesyl (Ms), or fluorosulfonyl (Fs)—can have a profound impact on both catalytic activity and enantioselectivity. researchgate.netmdpi.com
The electronic effect of these groups is a key determinant of performance. Electron-withdrawing groups on the sulfonamide, for instance, can enhance the electrophilicity of the ruthenium center. This increased electrophilicity may accelerate the crucial hydride transfer step in the catalytic cycle. However, this can sometimes come at the cost of reduced enantioselectivity.
Direct comparisons between catalysts bearing different sulfonyl groups have provided clear evidence of their influence. In the asymmetric transfer hydrogenation of an α-amino ketone, the [(S,S)-Teth-TsDpen]RuCl catalyst, which contains a p-toluenesulfonyl (tosyl) group, yielded the product with an excellent enantiomeric ratio (er) of 99.3:0.7. acs.org In contrast, the analogous catalyst with a methanesulfonyl (mesyl) group, [(S,S)-Teth-MsDPEN]RuCl, produced the same product with a slightly lower, yet still high, er of 98:2 under identical conditions. acs.org This demonstrates that even a subtle change from a tosyl to a mesyl group can fine-tune the catalyst's stereoselectivity. acs.org
| Catalyst | Sulfonyl Group | Substrate | Enantiomeric Ratio (er) |
| RuCl[(S,S)-Teth-Ts Dpen] | Tosyl | α-amino ketone 1b | 99.3:0.7 |
| RuCl[(S,S)-Teth-Ms Dpen] | Mesyl | α-amino ketone 1b | 98:2 |
Data from the asymmetric transfer hydrogenation of α-amino ketone 1b, highlighting the superior enantioselectivity of the TsDPEN-based catalyst over the MsDPEN variant in this specific reaction. acs.org
Beyond these common variations, researchers have explored a wide range of N-aryl and N-alkylsulfonyl diamine ligands to broaden the scope and efficiency of ruthenium catalysts. mdpi.com For example, replacing the entire TsDPEN ligand with a different chiral diamine, such as N-tosyl-1,2-cyclohexanediamine (TsCydn), has been shown to result in significantly lower enantioselectivity and reactivity, underscoring the privileged structure of the DPEN backbone in these catalytic systems. pku.edu.cn
Influence of Ancillary Ligands (e.g., Different η6-Arene Ligands like p-cymene (B1678584), mesitylene)
The ancillary η6-arene ligand, which is tethered to the diamine in [(R,R)-Teth-TsDpen RuCl], plays a multifaceted role that extends beyond simply completing the coordination sphere of the ruthenium atom. The structure and substitution pattern of this arene ligand directly influence the catalyst's geometry, solubility, and, most importantly, the outcome of the hydrogenation reaction in terms of both reaction rate and enantioselectivity. researchgate.net
Commercially available catalysts often feature arenes like p-cymene or mesitylene (B46885). researchgate.netsigmaaldrich.com However, systematic studies have compared a broader range of arenes, including benzene (B151609) and hexamethylbenzene (B147005), revealing distinct performance profiles. researchgate.net For instance, in the asymmetric transfer hydrogenation of imines, catalysts bearing mesitylene and p-cymene were found to deliver higher enantiomeric excess (ee) than a catalyst with a simple benzene ring. researchgate.net Molecular modeling studies suggest that the more substituted arenes like mesitylene can form more stable transition states through multiple CH/π interactions with the substrate, whereas benzene can only form a single such interaction, resulting in lower selectivity. researchgate.net
The choice of arene also affects the catalyst's activity and physical properties. The turnover frequency (TOF) of a catalyst with a hexamethylbenzene ligand was found to be the lowest among a series of tested catalysts. researchgate.net Furthermore, the arene ligand impacts the catalyst's solubility; a catalyst with a benzene ligand was nearly insoluble in polar aprotic solvents, whereas variants with more substituted arenes showed better solubility. researchgate.net This is a practical consideration, as poor solubility can complicate reaction setup and performance. researchgate.net Early work in the field utilized [RuCl₂(η⁶-mesitylene)]₂ as a precursor, while many tethered systems, including [(R,R)-Teth-TsDpen RuCl], are derived from η6-phenyl structures, which function similarly to p-cymene systems. nih.govlookchem.com
| η6-Arene Ligand | Key Performance Observations |
| Benzene | Lower enantioselectivity (ee) due to weaker CH/π interactions; poor solubility in some solvents. researchgate.net |
| p-Cymene | Delivers higher enantioselectivity compared to benzene. researchgate.net |
| Mesitylene | Delivers higher enantioselectivity compared to benzene; used in early catalyst preparations. researchgate.netnih.gov |
| Hexamethylbenzene | Associated with the lowest turnover frequency (TOF) among tested catalysts. researchgate.net |
This table summarizes the general influence of different η6-arene ligands on catalyst performance based on reported research findings. researchgate.net
Advanced Spectroscopic and Computational Studies
Spectroscopic Characterization of Catalytic Intermediates and Reaction Pathways (e.g., NMR, IR, UV-Vis Spectroscopy, Circular Dichroism)
Spectroscopic methods are crucial for identifying key intermediates and mapping the energetic landscape of the catalytic cycle. These techniques provide snapshots of the reaction as it progresses, allowing for the characterization of short-lived species that are central to the catalytic mechanism.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for studying the structure and dynamics of the catalyst and its intermediates in solution. ¹H NMR can detect the formation of the critical ruthenium-hydride (Ru-H) intermediate, which is often characterized by a highly shielded proton signal appearing in the upfield region of the spectrum (typically δ -5 to -30 ppm) lu.ch. In studies of related ruthenium catalysts, the presence and concentration of such hydride species have been monitored under catalytic conditions to understand their role in the reaction kinetics nih.gov. For [(R,R)-Teth-TsDpen RuCl], NMR is used to confirm the activation of the precatalyst to the active 18-electron ruthenium hydride species, a key step in the catalytic cycle .
Infrared (IR) Spectroscopy : IR spectroscopy is sensitive to changes in bond vibrations and is particularly useful for monitoring the coordination of substrates, such as ketones, to the ruthenium center. The stretching frequency of the carbonyl group (C=O) of a ketone substrate shifts upon coordination to the metal, providing evidence of substrate binding.
UV-Vis Spectroscopy : This technique is used to study the electronic transitions within the ruthenium complex. Changes in the coordination sphere of the ruthenium atom during the catalytic cycle, such as ligand substitution or substrate binding, can lead to shifts in the absorption bands in the UV-Vis spectrum, allowing for the monitoring of the reaction progress researchgate.netresearchgate.net.
Circular Dichroism (CD) : Vibrational Circular Dichroism (VCD), an extension of CD into the infrared region, is particularly insightful for chiral molecules like [(R,R)-Teth-TsDpen RuCl]. VCD spectroscopy, in combination with NMR, has been used to probe the catalyst's environment. Studies have suggested the formation of a hydrogen bond of the N–H∙∙∙O=S type between the catalyst and a protonated base, which influences the catalyst's reactivity and local chiral environment . The distinct spectroscopic signature provided by CD helps in understanding the conformational dynamics of the chiral ligand during catalysis nih.gov.
| Spectroscopic Technique | Information Obtained | Key Findings for [(R,R)-Teth-TsDpen RuCl] and Related Systems |
|---|---|---|
| NMR (¹H, ³¹P) | Structure of intermediates, reaction kinetics. | Detection of the active Ru-H intermediate; observation of catalyst resting states. lu.chnih.gov |
| IR | Substrate binding, changes in functional groups. | Monitoring of C=O bond vibration of ketone upon coordination to Ru center. |
| UV-Vis | Electronic structure changes, reaction monitoring. | Observing changes in the Ru coordination sphere during the catalytic cycle. researchgate.net |
| Circular Dichroism (CD/VCD) | Chiral environment, ligand conformation, non-covalent interactions. | Evidence of hydrogen bonding (N–H∙∙∙O=S) influencing the catalyst's local environment. |
Computational Chemistry Approaches (e.g., Density Functional Theory (DFT))
Computational chemistry, particularly Density Functional Theory (DFT), has become an essential tool for complementing experimental studies. DFT calculations provide detailed insights into the geometric and electronic structures of reactants, intermediates, transition states, and products, which are often difficult to characterize experimentally nih.govresearchgate.net.
DFT calculations have been instrumental in mapping the entire catalytic cycle for asymmetric transfer hydrogenation reactions catalyzed by [(R,R)-Teth-TsDpen RuCl] and similar Noyori-type catalysts. The calculations confirm that the reaction proceeds via an outer-sphere mechanism involving a six-membered ring transition state .
The key steps elucidated by DFT include:
Activation : The precatalyst reacts with a hydrogen source to form the active 18-electron Ru-H species.
Coordination : The ketone substrate coordinates to the ruthenium center.
Hydrogen Transfer : This is the crucial enantiodetermining step. A concerted, asynchronous transfer of a hydride from the ruthenium (Ru-H) to the carbonyl carbon and a proton from the ligand's amine group (N-H) to the carbonyl oxygen occurs through a six-membered pericyclic transition state. DFT optimizations reveal the precise three-dimensional arrangement of the catalyst and substrate in this critical state .
The structure of this transition state is stabilized by specific non-covalent interactions, which dictate the stereochemical outcome of the reaction.
The high enantioselectivity of the [(R,R)-Teth-TsDpen RuCl] catalyst is a direct result of the energy difference between the two diastereomeric transition states leading to the (R) and (S) enantiomers of the product alcohol . DFT calculations can accurately compute the energies of these transition states (TS).
Favored Transition State : In the lower-energy transition state, which leads to the major enantiomer, the substrate is oriented to maximize stabilizing interactions and minimize steric repulsion. A key interaction identified through molecular modeling is the CH/π interaction, where a C-H bond from the substrate's larger substituent interacts favorably with the electron-rich η⁶-arene ring of the catalyst . This attractive electrostatic interaction helps to lock the substrate into a specific orientation for hydrogen transfer.
Disfavored Transition State : In the higher-energy transition state, leading to the minor enantiomer, the substrate is oriented in a way that leads to significant steric clashes. For instance, repulsive interactions can occur between the substrate and the bulky toluenesulfonyl (Ts) group of the ligand, destabilizing this pathway .
The difference in activation energy (ΔΔG‡) between the favored and disfavored transition states, as calculated by DFT, can be used to predict the enantiomeric excess (ee) of the reaction, often with good agreement with experimental results nih.gov.
| Computational Parameter | Significance | Insight for [(R,R)-Teth-TsDpen RuCl] Catalysis |
|---|---|---|
| Transition State (TS) Geometry | Defines the lowest energy path for the reaction. | Confirms a six-membered ring structure for the concerted hydrogen transfer. |
| Activation Energy (ΔG‡) | Determines the reaction rate. | Calculates the energy barriers for the formation of (R) and (S) products. |
| Energy Difference (ΔΔG‡) | Determines the enantioselectivity. | The energy gap between favored and disfavored transition states rationalizes the high ee observed. |
| Non-Covalent Interaction Analysis | Identifies key stabilizing/destabilizing forces. | Highlights the crucial role of CH/π interactions and steric repulsion in stereodifferentiation. |
Both electronic and steric effects play a coordinated role in controlling the outcome of the catalytic reduction researchgate.net. DFT allows for a systematic investigation of how modifications to the ligand or substrate structure impact catalytic activity and selectivity.
Electronic Effects : The electronic nature of the substrate and the η⁶-arene ligand influences the reaction. Electron-donating or electron-withdrawing groups on the substrate's aromatic ring can alter the stability of the transition state. Computational studies show that electronic contributions are often crucial for selectivity, for example, through back-donation from orbitals of the ligand to the ruthenium d-orbitals, which can stabilize or destabilize transition states mdpi.com. The CH/π interaction, a key factor in enantioselection, is fundamentally an electrostatic interaction, sensitive to the electronic properties of the interacting groups .
Steric Effects : Steric hindrance is a primary determinant of stereoselectivity. DFT calculations can quantify the steric repulsion in the disfavored transition state, for example, between the substrate's substituent and the catalyst's sulfonyl (SO₂) group or arene ring . The tether in the [(R,R)-Teth-TsDpen RuCl] ligand enhances stereochemical control by restricting the conformational flexibility of the catalyst, thereby amplifying the impact of steric interactions in the transition state. The volume of the ligand has a significant impact on the bond energy contributions and can dictate whether steric or electronic effects predominate in the rate-limiting step mdpi.comrsc.org.
Comparative Analysis with Other Chiral Catalytic Systems
Comparison with Non-Tethered Ruthenium-Diamine Complexes (e.g., RuCl(p-cymene)[(R,R)-Ts-DPEN])
A significant innovation in the design of Noyori-type catalysts was the introduction of a "tether" linking the η⁶-arene ring to the diamine ligand. This structural modification addresses certain limitations of the parent, non-tethered complexes like RuCl(p-cymene)[(R,R)-Ts-DPEN].
Structural and Stability Differences: The primary distinction lies in the covalent linkage between the arene and the N-tosyl-1,2-diphenylethylene-1,2-diamine (TsDPEN) ligand in the tethered catalyst. This tether is designed to enhance catalyst stability by preventing the decoordination of the arene ligand, which is a known pathway for catalyst deactivation in non-tethered systems. acs.orgnih.gov This increased robustness often translates to improved performance, especially in reactions requiring prolonged heating or high turnover numbers. researchgate.net
Performance and Activity: In many instances, tethered catalysts like [(R,R)-Teth-TsDpen RuCl] exhibit improved activity compared to their non-tethered counterparts. mdpi.com This enhanced reactivity allows for lower catalyst loadings and shorter reaction times to achieve high conversions. mdpi.com For example, the tethered design has been shown to be particularly robust and often leads to enhanced reactivity and enantioselectivity for structurally complex or challenging ketones. researchgate.net While the fundamental mechanism of hydrogen transfer remains similar, the conformational constraints imposed by the tether can fine-tune the chiral environment, leading to superior stereocontrol.
However, the choice between a tethered and non-tethered catalyst can be substrate-dependent. Non-tethered catalysts like RuCl(R,R)-TsDPEN are highly effective and versatile for a wide range of ketones and imines. chemimpex.com The reactivity of these non-tethered catalysts can also be modulated by changing the arene ligand, with activity generally following the order: benzene (B151609) > p-cymene (B1678584) ≈ mesitylene (B46885) > hexamethylbenzene (B147005). mdpi.com
| Feature | [(R,R)-Teth-TsDpen RuCl] (Tethered) | RuCl(p-cymene)[(R,R)-Ts-DPEN] (Non-Tethered) |
| Structural Feature | Covalent tether between arene and diamine ligand | Separate arene and diamine ligands |
| Stability | Enhanced; tether limits arene decoordination acs.orgnih.gov | Prone to deactivation via arene loss |
| Activity | Often higher, allowing lower catalyst loading mdpi.com | High, but can be less active than tethered versions |
| Substrate Scope | Particularly effective for complex ketones researchgate.net | Broad compatibility with many ketones and imines |
| Key Advantage | Increased robustness and often higher turnover numbers researchgate.net | Simpler synthesis and well-established performance |
Comparative Studies with Other Transition Metal Catalysts (e.g., Iridium, Rhodium, Palladium, Iron-based systems) in Asymmetric Hydrogenation
The field of asymmetric hydrogenation extends beyond ruthenium to include catalysts based on other transition metals, each with unique characteristics.
Rhodium (Rh) and Iridium (Ir) Catalysts: Isoelectronic analogues of Ru(II)/TsDPEN catalysts exist in the form of Rh(III) and Ir(III) complexes, often featuring a cyclopentadienyl (B1206354) (Cp*) ligand instead of an arene. researchgate.netnih.gov These complexes, sometimes marketed as CATHy catalysts, are also highly effective for the asymmetric transfer hydrogenation (ATH) of ketones. researchgate.net Comparative studies, particularly in aqueous media, have shown that the Rh(III) catalyst can be more efficient than both its iridium and ruthenium counterparts, affording high enantioselectivities (up to 99% ee) at high substrate-to-catalyst ratios. nih.gov Recently, a tethered TsDPEN-derived rhodium(III) catalyst was developed for the challenging asymmetric hydrogenation of nitrones. nih.gov Rhodium catalysts, particularly with diphosphine ligands, are also a cornerstone of asymmetric hydrogenation for various alkenes. rsc.org
Palladium (Pd) Catalysts: Palladium-based systems have also been developed for asymmetric hydrogenation. For instance, palladium-catalyzed asymmetric hydrogenation of lactones under base-free conditions has been reported, offering a different strategic approach compared to the base-activated ruthenium and iridium systems. rsc.org
Iron (Fe) Catalysts: While ruthenium, rhodium, and iridium have dominated the field, there is growing interest in developing catalysts from more earth-abundant and less toxic metals like iron. Although significant progress has been made, iron-based catalysts for asymmetric hydrogenation have not yet reached the same level of general applicability, efficiency, and enantioselectivity as the well-established noble metal systems like [(R,R)-Teth-TsDpen RuCl].
Benchmarking Catalyst Efficiency, Enantioselectivity, and Substrate Scope
The performance of [(R,R)-Teth-TsDpen RuCl] is ultimately measured by its efficiency, selectivity, and the range of substrates it can effectively transform.
Efficiency: Noyori-type catalysts are renowned for their high efficiency, often operating at very low catalyst loadings (e.g., 0.001 mol%) and achieving high turnover numbers (TON) and turnover frequencies (TOF). nih.gov The enhanced stability of the tethered design contributes to its robustness and high turnover capabilities, making it suitable for large-scale applications. researchgate.net
Enantioselectivity: For a wide array of substrates, [(R,R)-Teth-TsDpen RuCl] and related catalysts consistently deliver products with high enantiomeric excess (ee), frequently exceeding 90% and often reaching up to 99% ee. nih.govmdpi.com High enantioselectivity has been reported for the reduction of various aryl ketones, including those with ortho-substituents, as well as heterocyclic ketones. mdpi.comrsc.org
Substrate Scope: The catalyst has demonstrated a broad substrate scope. It is highly effective for the asymmetric transfer hydrogenation of aryl ketones and o-hydroxyphenyl ketones. mdpi.com Its application extends to the reduction of imines and challenging substrates like acetylenic ketones. sigmaaldrich.com The catalyst's ability to reduce ketones flanked by both aromatic and heterocyclic rings with high enantioselectivity further underscores its versatility. mdpi.com
| Catalyst System | Typical Substrates | Key Advantages | Typical Enantioselectivity |
| [(R,R)-Teth-TsDpen RuCl] | Aryl ketones, imines, heterocyclic ketones mdpi.comsigmaaldrich.com | High stability, high activity, broad scope researchgate.netmdpi.com | >95-99% ee mdpi.com |
| RuCl(p-cymene)[(R,R)-Ts-DPEN] | Aryl ketones, imines chemimpex.com | Versatile, well-established | >90% ee nih.gov |
| Ru-BINAP/Diamine | β-Keto esters, functionalized ketones harvard.edu | Excellent for substrates with coordinating groups harvard.edu | >98% ee nih.gov |
| Rh/Ir-TsDPEN | Aryl ketones nih.gov | High efficiency, especially in aqueous media (Rh) nih.gov | Up to 99% ee nih.gov |
| Pd-based Catalysts | Lactones, specific esters rsc.org | Operates under different conditions (e.g., base-free) rsc.org | High |
Future Research Directions and Emerging Applications
Development of Next-Generation Tethered Ruthenium Catalysts
The core structure of [(R,R)-Teth-TsDpen RuCl] offers considerable scope for modification to create next-generation catalysts with tailored properties. Research efforts are focused on systematically altering the three main components of the catalyst: the tether, the diamine ligand, and the arene ring.
Tether Modification: The length and composition of the propyl tether in [(R,R)-Teth-TsDpen RuCl] are critical to its catalytic performance. Researchers are exploring variations in tether length and the incorporation of different functional groups (e.g., ethers) to fine-tune the catalyst's flexibility and electronic properties. The goal is to optimize the spatial arrangement of the catalytic components for specific substrates, potentially leading to higher activity and enantioselectivity. researchgate.net
Ligand Derivatization: The TsDPEN ligand is a cornerstone of the catalyst's success. Future work involves replacing the tosyl group with other electron-withdrawing or electron-donating groups to modulate the acidity of the N-H moiety, which is crucial for the hydrogen transfer mechanism. Furthermore, derivatives of the 1,2-diphenylethylenediamine backbone are being investigated to enhance steric control. researchgate.net
Arene Ring Variation: The η6-phenyl group can be substituted with other arenes to influence the catalyst's electronic and steric environment. Introducing electron-donating or electron-withdrawing substituents on the arene ring can impact the reactivity of the ruthenium center. mdpi.com A significant advancement in this area is the development of more efficient synthetic routes, such as the 'arene exchange' method, which allows for the direct, one-step formation of novel tethered catalysts with diverse, electron-rich arene rings from their corresponding ligands. acs.org
A major thrust in this area is the development of catalysts that are both highly reactive and stable under ambient conditions. Recently, a new air- and moisture-stable ruthenium catalyst, named RuAqua, was developed, which maintains high reactivity for a wide range of transformations. youtube.com While not a tethered catalyst itself, the design principles—creating a stable yet highly active complex—are directly applicable to the next generation of tethered systems.
Exploration of Novel Substrate Classes and Reaction Types
While [(R,R)-Teth-TsDpen RuCl] and similar catalysts are well-established for the asymmetric transfer hydrogenation of simple ketones and imines, a key research direction is the expansion of their application to more complex and diverse chemical transformations. nih.govmatthey.com
Challenging Substrates: Researchers are applying these catalysts to the reduction of more structurally complex substrates, including heteroaromatic ketones, α,β-unsaturated ketones, and sterically hindered ketones. researchgate.netmdpi.com For instance, the (R,R)-tethered TsDPEN catalyst has been successfully used in the one-pot synthesis of chiral β-amino alcohols from α-bromo ketones, demonstrating its utility in multi-step reaction sequences. rsc.org
New Reaction Types: The fundamental reactivity of the ruthenium-hydride intermediate is being harnessed for new types of reactions beyond hydrogenation. These include:
C-H Functionalization: Ruthenium catalysts are increasingly used for C-H bond activation, enabling reactions such as arylation, alkenylation, and allylation, which offer more atom-economical synthetic routes. mdpi.com
Oxidative and Redox Reactions: Novel ruthenium complexes have shown activity in oxidative cleavage of alkenes and redox isomerizations, significantly broadening the catalytic scope. youtube.com The ability to perform such reactions within living cells has also been demonstrated, opening up applications in chemical biology. acs.org
Hydride Transfer to Coenzymes: Ruthenium complexes are being explored for the catalytic reduction of biological coenzymes like NAD+ to NADH, using formate as a hydride source. This has potential applications in biotechnology and medicine. frontiersin.org
The following table summarizes the performance of tethered Ru-TsDPEN catalysts on various novel substrate classes.
| Substrate Class | Catalyst System | Hydrogen Source | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| α-Bromo Acetophenones | (R,R)-Teth-TsDpen RuCl | DMAB | Up to 96% | Up to 99% | rsc.org |
| Aryl Heteroaryl Ketones | (R,R)-3C-tethered catalyst | HCOOH/NEt₃ | High | Up to 99% | mdpi.com |
| o-Hydroxy Benzophenones | (R,R)-3C-tethered catalyst | HCOOH/NEt₃ | High | Up to 99% | mdpi.com |
| Propargylic Ketones | Ru-tethered catalysts | HCOOH/NEt₃ | High | High | researchgate.net |
Catalyst Recycling and Immobilization Strategies
To enhance the economic and environmental viability of catalysis using [(R,R)-Teth-TsDpen RuCl], significant research is directed towards developing effective recycling and immobilization strategies. Homogeneous catalysts, while highly active and selective, are often difficult to separate from the reaction mixture. Immobilizing the catalyst on a solid support (heterogenization) can overcome this challenge.
Strategies being explored include:
Immobilization on Inorganic Supports: Tethering the catalyst to solid supports like silica is a common approach. This allows for easy recovery of the catalyst by simple filtration. acs.orgresearchgate.net
Immobilization on Organic Polymers: Anchoring the catalyst to polymeric backbones is another effective method for heterogenization.
Covalent Triazine Frameworks (CTFs): A promising strategy involves immobilizing both an acidic component (like phosphotungstic acid) and the ruthenium catalyst on a CTF. This creates a bifunctional, recyclable catalyst capable of performing tandem reactions, such as the one-pot hydrolytic hydrogenation of biomass-derived xylan to xylitol. Such a system demonstrated stability over six recycling runs. rsc.org
A study on a silica-tethered iridium catalyst for CO₂ hydrogenation demonstrated excellent recyclability over multiple runs, a principle that is directly applicable to tethered ruthenium systems. acs.org Similarly, a heterogenized ruthenium catalyst for CO₂ hydrogenation to formate showed outstanding recyclability, maintaining its structure and activity after filtration and reuse. acs.org
Integration in Continuous Flow Systems and Green Chemistry Methodologies
The integration of tethered ruthenium catalysts into continuous flow manufacturing processes is a key area for future development, aligning with the principles of green chemistry. Continuous flow systems offer numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier automation and scale-up.
The development of an asymmetric transfer hydrogenation process using a bifunctional oxo-tethered ruthenium catalyst in a flow system for the synthesis of ceramide highlights the industrial potential of this approach. mdpi.com Future research will focus on adapting [(R,R)-Teth-TsDpen RuCl] and its next-generation variants for use in packed-bed reactors or other continuous flow setups.
Solvent Selection: Replacing hazardous solvents with more environmentally benign alternatives.
Energy Efficiency: Reducing reaction temperatures and times to lower energy consumption.
Catalyst Loading: Minimizing the amount of the precious metal catalyst required, which reduces cost and waste. rsc.org
Computational Design and Prediction of Novel Ligand-Catalyst Systems
Advances in computational chemistry are revolutionizing catalyst design. Density Functional Theory (DFT) and machine learning (ML) are becoming indispensable tools for accelerating the discovery and optimization of new catalysts.
Density Functional Theory (DFT): DFT calculations provide deep mechanistic insights into the catalytic cycle. They can be used to model transition states, rationalize the origins of enantioselectivity, and predict how structural modifications to the ligand or substrate will affect reaction outcomes. nih.govnih.govacs.org For ruthenium-catalyzed C-H allylation, for example, DFT studies have elucidated the reaction pathway and identified the rate-determining step, which is crucial for targeted catalyst improvement. nih.govacs.org
Machine Learning (ML): ML is emerging as a powerful data-driven approach for catalyst discovery. By training algorithms on existing reaction data, ML models can predict the performance of new, untested catalysts and reaction conditions. rsc.orgcam.ac.uk This approach can significantly reduce the time and experimental effort required in the traditional trial-and-error discovery process. rsc.orgchemrxiv.org Recent work has demonstrated the use of ML to predict yields for the hydrogenation of esters catalyzed by various ruthenium complexes with high accuracy. rsc.orgresearchgate.net Interpretable ML frameworks are also being developed to provide a deeper understanding of the complex relationships between catalyst structure and performance, guiding rational catalyst design. elsevierpure.com
The synergy between computational prediction and experimental validation promises to accelerate the development of highly efficient and selective tethered ruthenium catalysts for a wide array of chemical transformations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
